molecular formula C8H8BFO5 B3004851 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid CAS No. 2377609-80-6

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid

Cat. No.: B3004851
CAS No.: 2377609-80-6
M. Wt: 213.96
InChI Key: STKMIIIMOBFOMQ-UHFFFAOYSA-N
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Description

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid is a multifunctional aromatic boronic acid used primarily as a key synthetic intermediate in chemical synthesis. Compounds of this class are widely employed in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, to construct complex biaryl structures found in active pharmaceutical ingredients (APIs) and agrochemicals . The presence of both a boronic acid group and a carboxylic acid on the same aromatic ring makes it a versatile building block. The carboxylic acid group can be used for further derivatization, for instance, to form amides or esters, while the fluorine and methoxy substituents can significantly influence the electronic properties and bioavailability of the final molecule . This compound is related to other derivatives, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid, which is used in the synthesis of herbicidal agents . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-borono-4-fluoro-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO5/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,13-14H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKMIIIMOBFOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)OC)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the hydroboration of an appropriate precursor, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and can be catalyzed by transition metals such as palladium .

Industrial Production Methods

Industrial production of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
The compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction enables the construction of biaryl compounds, which are critical in pharmaceuticals and agrochemicals.

Reaction Type Role of the Compound Products Formed
Suzuki-MiyauraCoupling agentBiaryl compounds
OxidationIntermediate formationPhenols

Medicinal Chemistry

Potential in Cancer Therapy
5-Carboxy-2-fluoro-3-methoxyphenylboronic acid has been investigated for its potential use in boron neutron capture therapy (BNCT). This therapy exploits the unique properties of boron compounds to selectively target cancer cells, making them susceptible to neutron irradiation.

Case Study: BNCT Efficacy
Research indicates that boron-containing compounds can significantly enhance the effectiveness of neutron capture therapy by increasing the localized radiation dose delivered to tumor cells while sparing surrounding healthy tissue. The incorporation of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid into therapeutic protocols is currently under exploration.

Material Science

Synthesis of Advanced Materials
The compound is also employed in the development of advanced materials and polymers. Its ability to participate in cross-coupling reactions allows for the creation of novel polymeric structures with tailored properties.

Material Type Application
PolymersDevelopment of smart materials
CoatingsProtective coatings with enhanced durability

Mechanism of Action

The mechanism of action of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in its biological applications are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Physicochemical Properties

The table below compares 5-carboxy-2-fluoro-3-methoxyphenylboronic acid with key analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Purity Key Substituents (Positions)
5-Carboxy-2-fluoro-3-methoxyphenylboronic acid 2377609-80-6 C₈H₇BFO₅ 213.96 96–97% -COOH (5), -F (2), -OCH₃ (3)
2-Carboxy-3-fluorophenylboronic acid 1799979-96-6 C₇H₆BFO₄ 195.95 95% -COOH (2), -F (3)
2-Carboxy-5-fluorophenylboronic acid 874290-62-7 C₇H₆BFO₄ 195.95 96% -COOH (2), -F (5)
3-Carboxy-2-fluorophenylboronic acid 1072952-09-0 C₇H₆BFO₄ 195.95 96% -COOH (3), -F (2)
4-Carboxy-3-fluorophenylboronic acid 872460-12-3 C₇H₆BFO₄ 195.95 N/A -COOH (4), -F (3)
2-Methoxy-5-carboxyphenylboronic acid Not provided C₈H₉BO₅ 195.97 N/A -OCH₃ (2), -COOH (5)
3-Methoxy-5-(trifluoromethyl)phenylboronic acid 871332-97-7 C₈H₇BF₃O₃ 234.95 N/A -OCH₃ (3), -CF₃ (5)

Key Observations:

  • Positional Isomerism : The placement of substituents significantly alters electronic and steric effects. For example, 5-carboxy-2-fluoro-3-methoxyphenylboronic acid has a balanced electronic profile due to opposing substituent effects, whereas analogs like 2-carboxy-3-fluorophenylboronic acid lack the methoxy group, reducing steric bulk .
  • Molecular Weight : The trifunctional compound (213.96 g/mol) is heavier than analogs with fewer substituents (e.g., 195.95–195.97 g/mol) .
  • Purity : Commercial availability ranges from 95% to 98%, with trifunctional derivatives generally at the higher end .
A. Suzuki-Miyaura Coupling
  • The carboxy group enhances water solubility, facilitating aqueous-phase reactions, while the fluoro group activates the boronic acid toward electrophilic substitution .
B. Pharmaceutical Potential
  • The methoxy group in 5-carboxy-2-fluoro-3-methoxyphenylboronic acid may improve binding affinity to biological targets (e.g., proteases or kinases) compared to non-methoxy analogs .
  • Contrast : 3-Methoxy-5-(trifluoromethyl)phenylboronic acid (871332-97-7) replaces the carboxy group with a -CF₃ group, enhancing lipophilicity but reducing hydrogen-bonding capacity .
C. Stability Challenges
  • Boronic acids with carboxy groups (e.g., 4-carboxy-3-fluorophenylboronic acid) are prone to anhydride formation, as noted in commercial samples . This instability is mitigated in 5-carboxy-2-fluoro-3-methoxyphenylboronic acid by the methoxy group’s steric protection .

Biological Activity

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid has the following chemical characteristics:

  • Molecular Formula : C9H10BFO4
  • Molecular Weight : 215.08 g/mol
  • Structural Characteristics : The compound features a carboxylic acid group, a fluorine atom, and a methoxy group attached to a phenyl ring, which collectively influence its reactivity and biological interactions.

The biological activity of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site residues. This property can be harnessed for therapeutic applications in cancer treatment and other diseases.
  • Targeting Glycoproteins : The boronic acid moiety can form reversible covalent bonds with diols present in glycoproteins, enhancing selectivity towards cancer cells that express specific glycan structures on their surfaces .

Anticancer Activity

Research indicates that 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid exhibits significant anticancer properties. In vitro studies have shown:

  • Inhibition of Cell Proliferation : The compound has demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. For instance, studies have reported IC50 values as low as 0.126 μM against breast cancer cell lines like MDA-MB-231 .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Preliminary studies suggest that 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid may possess antimicrobial properties. Its efficacy against various bacterial strains is currently under investigation, with early results indicating potential use as an antibacterial agent.

Table 1: Summary of Biological Activities

Activity TypeIC50 Value (μM)Target Cell LineReference
Anticancer0.126MDA-MB-231
AntimicrobialTBDVarious Bacterial Strains
Enzyme InhibitionTBDSerine Proteases

Pharmacokinetics and Toxicity

A study assessing the pharmacokinetic profile of similar boronic acids indicates that compounds with carboxylic acid groups often exhibit high plasma protein binding and favorable oral bioavailability. For instance, related compounds have shown over 99% protein binding in plasma, which is critical for maintaining therapeutic levels in vivo .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-carboxy-2-fluoro-3-methoxyphenylboronic acid?

  • Methodology :

  • Step 1 : Start with a halogenated aromatic precursor (e.g., 2-fluoro-3-methoxybenzoic acid). Introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
  • Step 2 : Optimize reaction temperature (typically 80–100°C) and solvent (DMSO or THF) to balance reactivity and stability of the boronic acid group.
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Confirm purity using HPLC (>97% by HLC methods) .

Q. How can the structure of 5-carboxy-2-fluoro-3-methoxyphenylboronic acid be validated spectroscopically?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Identify signals for the carboxylic acid (δ ~12 ppm, broad), fluorine-substituted aromatic protons (δ ~7.2–7.8 ppm), and methoxy groups (δ ~3.8 ppm) .
  • ¹¹B NMR : Confirm boronic acid presence (δ ~28–32 ppm) .
  • FT-IR : Detect B–O stretching (~1340 cm⁻¹) and carboxylic O–H (~2500–3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ (expected m/z ≈ 212.03 for C₈H₇BFO₄⁻) .

Advanced Research Questions

Q. How can conflicting NMR data due to fluorine’s quadrupolar effects be resolved?

  • Troubleshooting :

  • Use Decoupling Techniques : Apply ¹⁹F decoupling during ¹H NMR to eliminate splitting artifacts from F–H coupling .
  • Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to reduce line broadening caused by slow molecular tumbling .
  • DFT Calculations : Simulate expected chemical shifts using software like Gaussian to cross-validate experimental data .

Q. What strategies mitigate hydrolysis of the boronic acid group during Suzuki-Miyaura coupling?

  • Experimental Design :

  • Protection : Temporarily protect the boronic acid as a trifluoroborate salt (e.g., using KHF₂) to enhance stability .
  • Solvent Selection : Use anhydrous DMF or THF with molecular sieves to minimize water content .
  • Catalyst Optimization : Employ Pd(OAc)₂ with SPhos ligand to accelerate coupling and reduce reaction time, thereby limiting hydrolysis .

Q. How does the ortho-carboxy group influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Steric Hindrance : The carboxy group at the 5-position may slow transmetalation due to steric bulk; use bulky ligands (e.g., XPhos) to improve catalyst turnover .
  • Acidic Protons : Pre-activate the boronic acid with bases (e.g., Cs₂CO₃) to deprotonate the carboxylic group and prevent catalyst poisoning .
  • Electronic Effects : The electron-withdrawing carboxy group reduces electron density on the boronic acid, requiring electron-rich aryl partners for efficient coupling .

Data Contradiction Analysis

Q. Why do Suzuki reactions with this compound yield inconsistent results across labs?

  • Root Cause Investigation :

  • Purity Variability : Verify boronic acid purity via HPLC; impurities >3% (e.g., deboronated byproducts) can drastically alter yields .
  • Moisture Sensitivity : Test reaction under strict anhydrous conditions (e.g., glovebox) to rule out hydrolysis .
  • Catalyst Lot Variability : Screen multiple Pd catalyst batches (e.g., PdCl₂(dtbpf) vs. Pd(PPh₃)₄) to identify ligand-dependent performance .

Q. How to address discrepancies in reported melting points for this compound?

  • Method Harmonization :

  • Standardized DSC Protocols : Use differential scanning calorimetry (DSC) at a heating rate of 5°C/min under N₂ to ensure reproducibility .
  • Sample Preparation : Ensure thorough drying (e.g., 24h under vacuum at 60°C) to remove residual solvents that depress melting points .

Stability & Storage

Q. What storage conditions maximize the shelf life of 5-carboxy-2-fluoro-3-methoxyphenylboronic acid?

  • Best Practices :

  • Temperature : Store at 0–6°C in airtight, amber vials to prevent thermal degradation and photolysis .
  • Desiccant : Include silica gel packs to absorb moisture and inhibit boronic acid dimerization .
  • Solvent Compatibility : For long-term storage (>6 months), dissolve in dry DMSO and aliquot under argon .

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